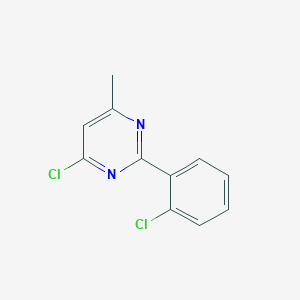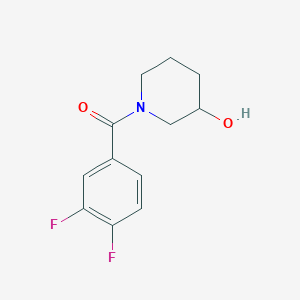![molecular formula C18H28FN3 B1486643 2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine CAS No. 1070690-06-0](/img/structure/B1486643.png)
2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine
概要
説明
2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine is a synthetic organic compound. Its structure includes a piperazine ring and a pyrrolidine moiety linked to a fluorophenyl group. Such complex molecules often find applications in pharmaceutical research due to their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves:
Step 1: Preparation of the 4-fluorophenyl group attached to a pyrrolidine ring through halogenation and nucleophilic substitution reactions.
Step 2: Conjugation of the resulting fluorophenyl-pyrrolidine compound with a suitable piperazine derivative under nucleophilic substitution conditions.
Reaction Conditions: These reactions often require organic solvents like dichloromethane, catalytic amounts of bases such as triethylamine, and might involve heating under reflux.
Industrial Production Methods:
Industrial-scale production leverages more efficient catalytic systems and automated sequential reaction steps, ensuring high yields and purity. Continuous flow reactors and advanced catalytic systems are often employed to scale up the process while maintaining environmental and economic feasibility.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: The presence of the piperazine ring makes it susceptible to oxidation reactions using agents like hydrogen peroxide or potassium permanganate, potentially forming sulfoxides or sulfones.
Reduction: Selective reduction can be achieved using mild reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution, facilitating functional group modifications.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Lewis acids like aluminum chloride for electrophilic substitutions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Deoxygenated analogs.
Substitution Products: Various aryl-substituted derivatives.
科学的研究の応用
The compound's structural complexity opens doors for several scientific applications, including:
Chemistry: Used as an intermediate in organic synthesis and catalysis studies.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential pharmacophore in drug discovery, especially targeting neurological disorders due to its piperazine and pyrrolidine structures.
Industry: Evaluated in the formulation of chemical additives or advanced material precursors.
作用機序
The mechanism by which this compound exerts its effects is largely dependent on the biological context:
Molecular Targets: Potential targets include G-protein coupled receptors, ion channels, or enzymes.
Pathways Involved: It may modulate neurotransmitter pathways, particularly those involving dopamine or serotonin, due to the presence of fluorophenyl and piperazine moieties.
類似化合物との比較
2-{2-[3-(4-Chlorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine
2-{2-[3-(4-Methylphenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine
Uniqueness: The fluorine atom in the fluorophenyl group imparts unique electronic properties, enhancing its reactivity and biological activity compared to chlorophenyl or methylphenyl analogs.
So, there you have it: a deep dive into 2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine. Wild stuff, right?
特性
IUPAC Name |
2-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]ethyl]-1,4-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3/c1-20-11-12-21(2)18(14-20)8-10-22-9-7-16(13-22)15-3-5-17(19)6-4-15/h3-6,16,18H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUVXNOWKCDEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CCN2CCC(C2)C3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1486560.png)








![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)

![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)


